molecular formula C22H18N2O B14578013 Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone CAS No. 61447-61-8

Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone

Cat. No.: B14578013
CAS No.: 61447-61-8
M. Wt: 326.4 g/mol
InChI Key: JJMCDBVVXCWAAD-UHFFFAOYSA-N
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Description

Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes a phenyl group attached to a pyrazole ring, further connected to another phenyl group through a methanone linkage. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone typically involves the condensation of suitably substituted chalcones with hydrazine derivatives. One common method involves the reaction of 3-aryl-1-phenylprop-2-en-1-ones with hydrazine hydrate in the presence of acetic acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

CAS No.

61447-61-8

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

phenyl-[4-(2-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanone

InChI

InChI=1S/C22H18N2O/c25-22(18-7-3-1-4-8-18)19-13-11-17(12-14-19)21-15-16-24(23-21)20-9-5-2-6-10-20/h1-14H,15-16H2

InChI Key

JJMCDBVVXCWAAD-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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